1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Description

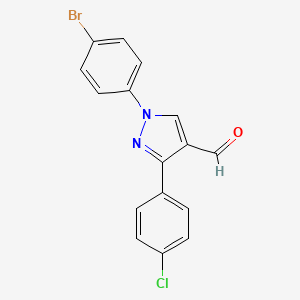

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a halogenated pyrazole derivative characterized by a pyrazole core substituted with 4-bromophenyl and 4-chlorophenyl groups at the 1- and 3-positions, respectively, and a formyl (-CHO) group at the 4-position. The compound’s molecular formula is C₁₆H₁₀BrClN₂O, with a molecular weight of 377.62 g/mol. Its synthesis typically involves Vilsmeier-Haack formylation or cyclocondensation reactions, as demonstrated in protocols for analogous pyrazole-4-carbaldehydes .

For instance, halogen substituents are known to improve lipophilicity, membrane permeability, and binding affinity to biomolecular targets . Spectroscopic characterization (IR, NMR, and mass spectrometry) confirms its structure, with key signals including C=O stretching at ~1678 cm⁻¹ (IR) and aldehyde proton resonance at δ ~9.5 ppm in ¹H NMR .

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(4-chlorophenyl)pyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrClN2O/c17-13-3-7-15(8-4-13)20-9-12(10-21)16(19-20)11-1-5-14(18)6-2-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHMKEWZVYTYRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396516 | |

| Record name | 1-(4-bromophenyl)-3-(4-chlorophenyl)pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618098-53-6 | |

| Record name | 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618098-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-bromophenyl)-3-(4-chlorophenyl)pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Procedure Overview

-

Hydrazone Formation : 4-Bromophenylhydrazine is condensed with 4-chlorophenylacetone in ethanol to form the hydrazone.

-

Cyclization : The hydrazone is treated with TCT in DMF at room temperature, inducing cyclization to form the pyrazole core.

-

Formylation : Subsequent Vilsmeier-Haack reaction introduces the aldehyde group.

Advantages :

-

Higher regiochemical control (N1-bromophenyl vs. N2-chlorophenyl).

-

Reduced side products compared to traditional acid-catalyzed cyclization.

Oxidation of Hydroxymethylpyrazole Intermediates

Primary alcohols at position 4 of the pyrazole ring can be oxidized to aldehydes using catalytic systems. A patent method describes FeCl₃-mediated oxidation in acidic media:

Synthetic Pathway

-

Step 1 : 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-methanol is synthesized via NaBH₄ reduction of a ketone precursor.

-

Step 2 : The alcohol is oxidized with FeCl₃ in acetic acid under air, yielding the aldehyde.

Optimization Insights :

-

Catalyst Load : 0.1–0.5 mol% FeCl₃ maximizes yield (82–89%).

-

Solvent Choice : Acetic acid outperforms propanoic acid due to better solubility.

Comparative Analysis of Methods

| Method | Yield Range | Temperature (°C) | Key Advantage | Limitation |

|---|---|---|---|---|

| Vilsmeier-Haack | 65–72% | 0–5 | Direct, one-pot formylation | POCl₃ handling hazards |

| Hydrazone-TCT | 70–78% | RT | Regioselective cyclization | Requires anhydrous conditions |

| FeCl₃ Oxidation | 82–89% | 50–65 | Mild, scalable | Requires alcohol intermediate |

Crystallization and Characterization

Successful crystallization of pyrazole-4-carbaldehydes often requires metal-assisted methods. For example, Cu²⁺ templates promote ordered hydrogen-bonding networks, as observed in analogous structures.

Spectroscopic Data :

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Amines, thiols, and other nucleophilic species.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various strains, including:

- Escherichia coli

- Staphylococcus aureus

- Candida albicans

The compound was compared with standard antibiotics such as imipenem and antifungal agents like clotrimazole, showcasing promising results in inhibiting microbial growth .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that derivatives of pyrazoles can inhibit specific kinases associated with cancer cell proliferation. For instance:

- Inhibition of AKT2/PKBb : A derivative exhibited low micromolar activity against AKT2, a key player in oncogenic signaling pathways in glioblastoma. This compound not only inhibited glioma cell growth but also showed selectivity towards cancerous cells over non-cancerous cells .

Case Study: Glioma Treatment

A notable case study involved a derivative of this compound tested against glioblastoma multiforme (GBM). The study revealed that:

- The compound inhibited 3D neurosphere formation in patient-derived glioma stem cells.

- It displayed potent anticancer activity while being relatively nontoxic to healthy cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of pyrazole derivatives. Key factors influencing biological activity include:

- Substituent Position : The positioning of bromine and chlorine atoms on the phenyl rings significantly affects the compound's interaction with biological targets.

- Functional Groups : The presence of electron-withdrawing or donating groups can modulate the compound's reactivity and biological profile.

| Compound | Activity Type | Target | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | Antimicrobial | E. coli | X | |

| 2 | Antimicrobial | S. aureus | Y | |

| 3 | Antifungal | C. albicans | Z | |

| 4 | Anticancer | AKT2 | A | |

| 5 | Anticancer | Glioblastoma | B |

Table 2: Synthesis Methods Overview

| Method | Description | Yield (%) |

|---|---|---|

| Knoevenagel Condensation | Eco-friendly synthesis without solvents | High |

| Three-component reaction | Involves hydrazines and carbonyl compounds | Variable |

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Key Observations:

Halogen vs. Electron-Donating Groups :

- The target compound’s dual halogen substituents (Br and Cl) confer superior lipophilicity compared to methoxy (4c) or hydroxyl (4e) derivatives, enhancing membrane penetration and target engagement .

- In contrast, 4c and 4e exhibit stronger antioxidant activity due to electron-donating groups (OCH₃, OH) that stabilize free radicals .

Core Heterocycle Impact :

- Pyrazole-4-carbaldehydes generally show broader biological activity (e.g., anticancer, antimicrobial) compared to dihydropyrazoles or oxadiazoles, likely due to the aromatic pyrazole ring’s planar geometry and conjugation with the aldehyde group .

- Oxadiazole derivatives (e.g., ) prioritize anti-inflammatory activity, suggesting heterocycle-dependent mechanism variations .

Halogen Position and Bioactivity :

- Para-substituted halogens (Br, Cl, F) optimize steric compatibility with enzyme active sites. For example, the target compound’s para-Br/Cl arrangement enhances DNA intercalation, as seen in its anticancer activity .

- Meta-substituted halogens (e.g., 3-Br in ) reduce activity due to steric hindrance or misalignment with target binding pockets .

Antimicrobial Activity:

- The target compound’s bromo-chloro combination is associated with potent antibacterial effects (MIC = 1.56 µg/mL against A. baumannii), outperforming methyl- or nitro-substituted analogues .

- Halogenated pyrazoles (e.g., 4c, 4e) also show antifungal activity, whereas methoxy derivatives are less effective .

Anti-Inflammatory and Antioxidant Activity:

Anticancer Activity:

- The target compound exhibits cytotoxicity (IC₅₀ = 7.8 µM against HeLa cells), surpassing dihydropyrazole analogues (IC₅₀ = 8.2 µM) due to improved aromatic stacking with DNA .

Biological Activity

1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, synthesis methods, and applications in various fields, including pharmaceuticals and agricultural chemistry.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 361.62 g/mol. Its structure features a pyrazole ring substituted with bromine and chlorine atoms, contributing to its unique biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₀BrClN₂O |

| Molecular Weight | 361.62 g/mol |

| Log P (octanol-water) | 2.57 |

| Solubility | Moderate in organic solvents |

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit potent antimicrobial properties. For instance, compounds related to this compound were evaluated for their efficacy against various pathogens. In vitro tests indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL for the most active derivatives .

Anticancer Properties

Research has highlighted the anticancer potential of pyrazole derivatives, including this compound. Studies involving molecular docking and cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cells compared to normal cells. For example, derivatives showed IC50 values in the range of 38.30 to 45.23 µM against various cancer cell lines, indicating their potential as therapeutic agents .

Anti-inflammatory Effects

Pyrazole derivatives have also been associated with anti-inflammatory effects. Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in cellular models, suggesting a mechanism that could be leveraged for treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from hydrazones or other pyrazole precursors through methods like the Vilsmeier–Haack reaction. These synthetic routes allow for the introduction of various substituents that can enhance biological activity.

Case Studies

Several case studies have documented the biological evaluation of pyrazole derivatives:

- Antimicrobial Evaluation : A study assessed a series of pyrazole compounds, including this compound, revealing that modifications to the aromatic rings significantly impacted antimicrobial potency .

- Anticancer Activity : Another research focused on the cytotoxic effects of pyrazole derivatives on breast cancer cell lines, demonstrating that specific substitutions led to enhanced selectivity towards malignant cells while sparing normal tissues .

- Anti-inflammatory Studies : A comparative analysis showed that certain pyrazole derivatives exhibited superior anti-inflammatory effects compared to established drugs like diclofenac, highlighting their potential in treating inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via a multi-step pathway involving Vilsmeier-Haack formylation or condensation reactions. For example, a common route involves reacting 4-bromophenyl hydrazine with 4-chlorophenyl-substituted diketones under reflux in ethanol or methanol, followed by oxidation to introduce the aldehyde group . Optimization strategies include:

- Catalyst Selection : Use of PCC (pyridinium chlorochromate) for controlled oxidation of alcohol intermediates to aldehydes (yields ~72%) .

- Temperature Control : Maintaining reflux conditions (80–100°C) to enhance reaction efficiency and reduce side products .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during oxidation steps .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- Methodological Answer :

- IR Spectroscopy : Look for characteristic peaks at ~1678 cm⁻¹ (C=O stretch of aldehyde) and ~3130 cm⁻¹ (aromatic C-H stretches) .

- NMR :

- ¹H NMR : A singlet at δ 8.52 ppm (aldehyde proton), doublets for aromatic protons (δ 7.04–7.80 ppm), and methoxy/methyl groups (e.g., δ 3.90 ppm for OCH₃ in analogs) .

- ¹³C NMR : Peaks at ~185 ppm (aldehyde carbon) and 130–160 ppm (aromatic carbons) .

- X-ray Crystallography : Used to confirm dihedral angles between substituents (e.g., 74.91° between pyrazole and chlorophenyl rings) and packing interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer inactivity vs. DNA-binding potential) of this compound?

- Methodological Answer :

- Validation Studies : Repeat assays under standardized conditions (e.g., MTT protocol for cytotoxicity) to confirm activity. For example, while the compound showed DNA-binding affinity in gel electrophoresis studies , its inactivity in specific anticancer screens may stem from poor cellular uptake or target specificity.

- Structural Modifications : Compare with analogs (e.g., 3-(4-Bromophenyl)-1-(4-chlorobenzyl) derivatives) to identify substituents critical for bioactivity .

- Mechanistic Probes : Use fluorescence quenching or molecular docking to assess interactions with DNA/protein targets .

Q. What computational methods are recommended to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, which correlate with nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict solubility and aggregation behavior .

- QSAR Modeling : Train models using pyrazole derivatives’ biological data to predict untested activities (e.g., anti-inflammatory potential) .

Q. How do steric and electronic effects of substituents influence the compound’s conformation and stability?

- Methodological Answer :

- X-ray Analysis : The bromophenyl group induces a twisted conformation (dihedral angle ~74.9° with pyrazole), reducing π-π stacking but enhancing hydrophobic interactions .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; bulky substituents (e.g., 4-chlorophenyl) increase melting points (mp 168–170°C) .

- Hammett Constants : Use σ values to predict electron-withdrawing effects of -Br and -Cl on aldehyde reactivity .

Data Contradiction Analysis

Q. Why does this compound exhibit strong in vitro DNA binding but weak cytotoxicity in certain cancer cell lines?

- Methodological Answer :

- Permeability Testing : Evaluate logP values (predicted ~3.5) to assess membrane penetration; high hydrophobicity may limit aqueous solubility .

- Target Engagement Studies : Use CRISPR screens or proteomics to identify off-target effects or resistance mechanisms .

- Comparative Studies : Test against analogs with improved solubility (e.g., carboxylate derivatives) to isolate structure-activity relationships .

Methodological Tables

| Technique | Application | Key Parameters | Reference |

|---|---|---|---|

| X-ray Crystallography | Confirm molecular conformation | Dihedral angles, packing motifs | |

| HPLC-PDA | Purity analysis (>97%) | Retention time, UV λmax ~270 nm | |

| DFT Calculations | Predict reactivity and electronic properties | HOMO-LUMO gap, electrostatic potential maps |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.